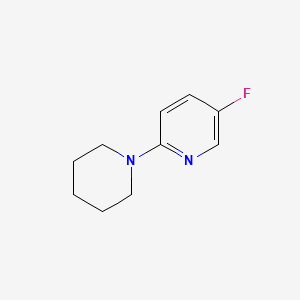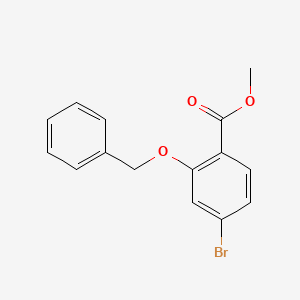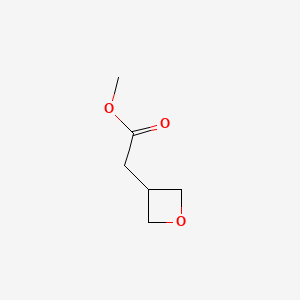
Methyl 2-(oxetan-3-yl)acetate
説明
“Methyl 2-(oxetan-3-yl)acetate” is a chemical compound with the empirical formula C6H8O3 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in the field of synthetic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2-(oxetan-3-yl)acetate” and its derivatives has been described in several studies . One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This method allows for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .Molecular Structure Analysis
The molecular structure of “Methyl 2-(oxetan-3-yl)acetate” has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Oxetanes, including “Methyl 2-(oxetan-3-yl)acetate”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also have a propensity to undergo ring-opening reactions as a synthetic intermediate . They have been used in various chemical reactions, including intramolecular etherification, epoxide ring opening/ring closing, and synthesis from sugar derivatives .Physical And Chemical Properties Analysis
“Methyl 2-(oxetan-3-yl)acetate” has a molecular weight of 128.13 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
1. Specific Scientific Field The field of application is Organic Chemistry, specifically in the synthesis of new heterocyclic amino acid derivatives .
3. Methods of Application or Experimental Procedures The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . “Methyl 2-(oxetan-3-yl)acetate” is obtained in a similar manner, which is further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
4. Results or Outcomes The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
1. Medicinal Chemistry “Methyl 2-(oxetan-3-yl)acetate” is used in the field of medicinal chemistry. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . Oxetanes are used as replacement groups in medicinal chemistry . For example, Oxetin, which was isolated from a broth of Streptomyces sp. OM-2317, has antibacterial and herbicidal effects .
2. Synthesis of Heterocyclic Amines “Methyl 2-(oxetan-3-yl)acetate” is also used in the synthesis of heterocyclic amines . The starting oxetan-3-one was used in the Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate with a 73% yield . This synthetic strategy has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
1. Polymer Chemistry “Methyl 2-(oxetan-3-yl)acetate” is used in the field of polymer chemistry. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives . Oxetanes are used as monomers and cross-linkers in polymer chemistry .
2. Inhibitor Synthesis “Methyl 2-(oxetan-3-yl)acetate” is also used in the synthesis of inhibitors . These inhibitors presumably made additional favorable contacts with the EZH2 enzyme relative to molecules . The oxygen atoms contained in the new entities maintained favorable overall lipophilicity values .
将来の方向性
特性
IUPAC Name |
methyl 2-(oxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXOLXQNVHXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717606 | |
| Record name | Methyl (oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxetan-3-yl)acetate | |
CAS RN |
1217800-69-5 | |
| Record name | Methyl (oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxetaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



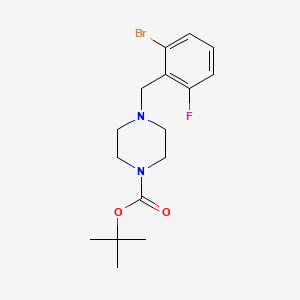
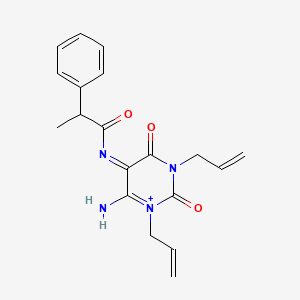
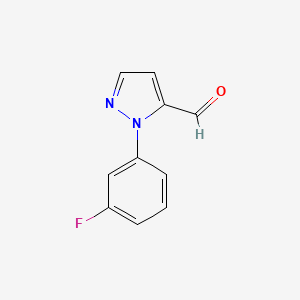
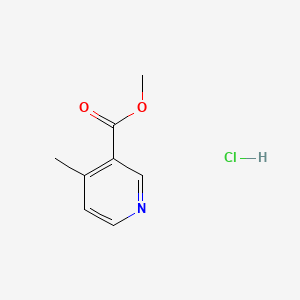
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
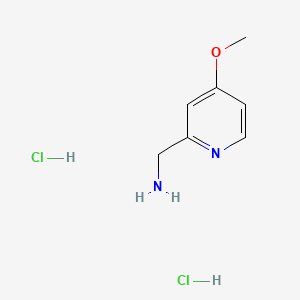
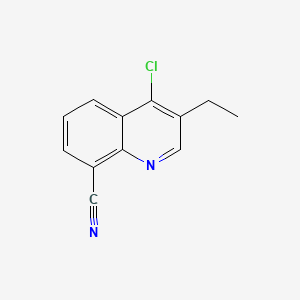
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

